molecular formula C10H9NO3 B3328968 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol CAS No. 53949-09-0

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol

Cat. No. B3328968
CAS RN: 53949-09-0
M. Wt: 191.18 g/mol
InChI Key: BNNYWWWHXRXHGK-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” is a compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” would be characterized by the presence of the oxazole ring and the 4-methoxyphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” would depend on the reaction conditions and the other reactants present. The oxazole ring and the methoxyphenyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” would be influenced by its molecular structure. For example, the presence of the oxazole ring and the methoxyphenyl group could affect its solubility, stability, and reactivity.

Safety And Hazards

The safety and hazards associated with “3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow safety guidelines .

properties

IUPAC Name

3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNYWWWHXRXHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol

Synthesis routes and methods

Procedure details

To 110 ml of acetic acid were added 16 g (72 mmol) of ethyl 4-methoxybenzoylacetate and 5 g (72 mmol) of hydroxyamine hydrochloride, followed by stirring at 100° C. for 2 hours. The resulting mixture was allowed to stand overnight at room temperature. The reaction mixture was concentrated under reduced pressure. Crystals thus precipitated were collected by filtration, washed with water and then dried under reduced pressure, whereby the title compound was obtained as pale yellow crystals.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methoxyphenyl)-1,2-oxazol-5-ol
Reactant of Route 5
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Reactant of Route 6
3-(4-Methoxyphenyl)-1,2-oxazol-5-ol

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